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1H-Pyrido[3,2-E][1,2,4]triazepine

Cat. No.: B12519373
CAS No.: 660817-65-2
M. Wt: 146.15 g/mol
InChI Key: KFIONCKRNDNQLL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of immense importance in chemical research, primarily due to their ubiquitous presence in natural products and synthetic pharmaceuticals. rsc.orgijnrd.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle, highlighting their significance in drug design and development. openmedicinalchemistryjournal.comijnrd.orgmsesupplies.com

The diverse biological activities of nitrogen heterocycles stem from their unique structural and electronic properties. The presence of nitrogen atoms in the ring can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for interactions with biological targets such as enzymes and receptors. rsc.org Many essential biological molecules, including vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), hormones, and alkaloids, are built upon nitrogen heterocyclic frameworks. openmedicinalchemistryjournal.comrsc.orgijnrd.org Furthermore, these compounds serve as versatile building blocks in organic synthesis and are crucial in the development of agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.commsesupplies.com

Contextualizing the 1,2,4-Triazepine Scaffold within Fused Ring Systems

The 1,2,4-triazepine ring is a seven-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is a subject of considerable interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. bohrium.comrsc.org When a 1,2,4-triazepine ring is fused to other ring systems, such as a pyridine (B92270) ring, it gives rise to a new class of compounds with potentially novel properties.

Fused heterocyclic systems often exhibit enhanced or entirely different biological profiles compared to their monocyclic counterparts. The fusion of a pyridine ring to a 1,2,4-triazepine core, as seen in 1H-Pyrido[3,2-e] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepine, creates a more rigid and conformationally restricted structure. This can lead to more specific interactions with biological targets. The chemistry of fused 1,2,4-triazepines has been explored through various synthetic strategies, leading to a diverse array of derivatives. rsc.orgresearchgate.net

Historical Perspectives on Pyrido-Fused Heterocycles

The history of fused pyrimidine (B1678525) chemistry, a related class of pyrido-fused heterocycles, dates back to 1776 with the isolation of uric acid. derpharmachemica.com However, systematic investigations into these systems gained momentum in the late 19th century. derpharmachemica.com The fusion of a pyridine ring to other heterocycles has been a long-standing strategy to create novel chemical entities with diverse applications.

The development of synthetic methodologies for pyrido-fused systems has been a continuous area of research. For instance, the synthesis of pyrido[1,2-b] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazines and pyrido[1,2-b] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepines has been achieved from key diamino-dicarbonitrile intermediates. researchgate.net The synthesis of related structures like 2,3-dihydro-4H-pyrido[3,2-e] wisdomlib.orgmsesupplies.comthiazin-4-ones has also been reported, demonstrating the versatility of the pyridine scaffold in generating fused heterocyclic systems. nsf.gov These historical efforts have laid the groundwork for the synthesis and exploration of more complex structures like 1H-Pyrido[3,2-e] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepine.

Scope and Objectives of Research on 1H-Pyrido[3,2-e]wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepine

Research into 1H-Pyrido[3,2-e] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepine and its derivatives is driven by the quest for new molecules with valuable biological activities. A key objective is the development of efficient and green synthetic protocols for the creation of these complex heterocyclic systems. researchgate.netresearchgate.net The synthesis of related pyrido-annelated wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepines has been achieved through solvent-free aza-annulations, highlighting a move towards more environmentally friendly chemical processes. researchgate.netresearchgate.net

A significant focus of the research is the evaluation of the anticancer potential of these compounds. For example, several pyrido-annelated tetrazines and azepines have been screened by the National Cancer Institute (NCI) for their anticancer activity. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are often employed to understand the structure-activity relationships and to predict the pharmacokinetic properties of these novel compounds. researchgate.net The alkylation of related pyrido[3,2-e] wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazepine systems has also been investigated to create a library of derivatives for further biological evaluation. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B12519373 1H-Pyrido[3,2-E][1,2,4]triazepine CAS No. 660817-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

660817-65-2

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3H-pyrido[3,2-e][1,2,4]triazepine

InChI

InChI=1S/C7H6N4/c1-2-6-7(8-3-1)4-10-11-5-9-6/h1-5H,(H,9,11)

InChI Key

KFIONCKRNDNQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NNC=N2)N=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrido 3,2 E 1 2 3 Triazepine Derivatives

Classical Cyclocondensation Strategies

Traditional approaches to the synthesis of the 1H-Pyrido[3,2-e] researchgate.netmdpi.comacs.orgtriazepine core and its derivatives primarily rely on cyclocondensation reactions. These methods involve the formation of the triazepine ring by reacting a suitably functionalized pyridine (B92270) precursor with a reagent that provides the remaining atoms of the seven-membered ring.

Reactions Involving Bifunctional Pyridine Precursors

The construction of the pyridotriazepine scaffold can be achieved through the reaction of bifunctional pyridine precursors. These precursors contain two reactive sites that can participate in the cyclization process. For instance, the synthesis of pyrido-annelated researchgate.netmdpi.comacs.orgtriazepine has been accomplished through the aza-annulations of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents. researchgate.netresearchgate.netnih.gov This versatile building block allows for the formation of the triazepine ring under solvent-free conditions. researchgate.netresearchgate.netnih.gov

Another approach involves the use of 1,6-diamino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile, which reacts with various 1,3-dielectrophiles to yield the target pyridotriazepines. researchgate.net These reactions highlight the utility of having two nucleophilic amino groups on the pyridine ring, which can react with electrophilic partners to close the seven-membered ring.

Annulation Reactions with Diaminopyridine Intermediates

A common and effective strategy for constructing the 1H-Pyrido[3,2-e] researchgate.netmdpi.comacs.orgtriazepine ring system involves the use of diaminopyridine intermediates. researchgate.net The annulation, or ring-forming, reactions of these intermediates with appropriate bifunctional reagents are a cornerstone of pyridotriazepine synthesis.

For example, the diazotization of [2,2'-bipyridine]-3,3'-diamine (B2725736) with an excess of nitrous acid in a dilute mineral acid, followed by neutralization, leads to the formation of a dipyrido-oxatriazepine. researchgate.net While this specific example leads to an oxatriazepine, it demonstrates the principle of using a diaminopyridine derivative to form a fused seven-membered ring.

Furthermore, the reaction of 1,6-diaminopyridone derivatives with different epoxides has been developed to synthesize pyrido[1,2-b] researchgate.netmdpi.comacs.orgtriazepine-2,7-dione derivatives. researchgate.net This method showcases the versatility of diaminopyridine precursors in reacting with a range of electrophiles to build the desired heterocyclic system.

Cyclization with α,γ-Bifunctional Electrophiles

The cyclization of diaminopyridine derivatives with α,γ-bifunctional electrophiles is a key method for the synthesis of pyridotriazepines. These electrophiles possess two reactive centers that can engage with the nucleophilic amino groups of the pyridine precursor to form the seven-membered triazepine ring.

One notable example is the reaction of 1,6-diamino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile with various 1,3-dielectrophiles. researchgate.net These dielectrophiles, which can be considered as α,γ-bifunctional electrophiles in the context of the cyclization reaction, include reagents like diethyl malonate, ethyl ethoxymethylenecyanoacetate, and dimethyl acetylenedicarboxylate. researchgate.net The reaction of metformin (B114582) with dicarbonyl compounds such as methylglyoxal (B44143) and glyoxal (B1671930) can lead to the formation of triazepinone (B1260405) derivatives. nih.gov While not a direct synthesis of the pyridotriazepine of interest, this reaction demonstrates the principle of using dicarbonyl compounds to form a triazepine ring. The synthesis of 1,4-dicarbonyl compounds, which can serve as precursors to various heterocycles, has also been explored. nih.govresearchgate.net

Advanced Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods in organic chemistry. researchgate.netnih.gov This trend has also impacted the synthesis of 1H-Pyrido[3,2-e] researchgate.netmdpi.comacs.orgtriazepine derivatives, with the emergence of green chemistry approaches and the use of advanced technologies to optimize reaction conditions.

Green Chemistry Approaches in 1H-Pyrido[3,2-e]researchgate.netmdpi.comacs.orgtriazepine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. researchgate.netnih.govmdpi.com For the synthesis of pyridotriazepine derivatives, this has translated into the development of solvent-free reactions and the use of more environmentally benign reagents and conditions.

A notable example is the green, simple, and efficient aza-annulation of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents under solvent-free conditions. researchgate.netresearchgate.netnih.gov This method not only avoids the use of potentially harmful organic solvents but also proceeds with high efficiency and fast reaction rates without the need for a catalyst. researchgate.netresearchgate.netnih.gov The use of water as a solvent and microwave irradiation has also been explored for the synthesis of other nitrogen-containing heterocycles, highlighting the potential for greener approaches. researchgate.net

Catalysis and Reaction Condition Optimization (e.g., Solvent-Free, Microwave-Assisted, Q-Tube Reactor)

The optimization of reaction conditions, including the use of catalysts and non-conventional heating methods, has led to significant improvements in the synthesis of 1H-Pyrido[3,2-e] researchgate.netmdpi.comacs.orgtriazepine and related heterocyclic systems. researchgate.net

Solvent-Free Synthesis: As mentioned previously, solvent-free conditions have been successfully employed in the synthesis of pyrido-annelated researchgate.netmdpi.comacs.orgtriazepines, leading to high yields and fast reaction rates. researchgate.netresearchgate.netnih.gov This approach reduces waste and simplifies the purification process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. mdpi.comnih.gov In the context of fused pyridine heterocycles, microwave-assisted synthesis has been shown to be more efficient than traditional heating methods for the preparation of pyridothiazepines. mdpi.com The synthesis of various pyridazine (B1198779) derivatives has also been successfully achieved using microwave-assisted cyclocondensation reactions. researchgate.net

Q-Tube Reactor: The Q-tube reactor is a high-pressure system that offers a safe and efficient way to conduct reactions at elevated temperatures and pressures. acs.orgresearchgate.netmdpi.comsigmaaldrich.com This technology has been shown to be superior to conventional heating and, in some cases, even microwave reactors, in terms of reaction efficiency and yield. researchgate.netmdpi.com The use of a Q-tube reactor has been successfully demonstrated in the synthesis of pyrido[1,2-b] researchgate.netmdpi.comacs.orgtriazine derivatives, highlighting its potential for the synthesis of related pyridotriazepine systems. acs.org The increased pressure inside the Q-tube enhances the probability of reactant collisions, accelerating the reaction rate. researchgate.net

Table 1: Summary of Synthetic Methodologies for 1H-Pyrido[3,2-e] researchgate.netmdpi.comacs.orgtriazepine Derivatives

Methodology Key Features Starting Materials Products Advantages
Classical Cyclocondensation
Reactions with Bifunctional Pyridine Precursors Utilizes pyridines with two reactive sites. 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, 1,6-diamino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile Pyrido-annelated researchgate.netmdpi.comacs.orgtriazepines Versatility in precursor design.
Annulation with Diaminopyridine Intermediates Ring formation on a diaminopyridine core. [2,2'-bipyridine]-3,3'-diamine, 1,6-diaminopyridone derivatives Dipyrido-oxatriazepines, Pyrido[1,2-b] researchgate.netmdpi.comacs.orgtriazepine-2,7-diones Well-established and reliable method.
Cyclization with α,γ-Bifunctional Electrophiles Reaction of diaminopyridines with 1,3-dielectrophiles. 1,6-diamino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile, Metformin Pyrido researchgate.netmdpi.comacs.orgtriazepines, Triazepinones Access to a variety of substituted derivatives.
Advanced Synthetic Protocols
Green Chemistry Approaches Focus on sustainability and reduced environmental impact. 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Pyrido-annelated researchgate.netmdpi.comacs.orgtriazepines Environmentally friendly, often catalyst-free.
Catalysis and Reaction Condition Optimization Employs modern techniques for improved efficiency. Various pyridine precursors and bifunctional reagents Fused pyridine heterocycles Reduced reaction times, higher yields, enhanced safety.

One-Pot Synthetic Routes to Pyridoresearchgate.netresearchgate.netnih.govtriazepine Scaffolds

Recent advancements have led to green, simple, and efficient methods for the synthesis of pyrido researchgate.netresearchgate.netnih.govtriazepine scaffolds. A notable approach involves the aza-annulation of a versatile building block, 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile , with various bifunctional reagents. researchgate.net This method is characterized by its solvent-free conditions, absence of a catalyst, rapid reaction times, and high yields. researchgate.net

The process typically involves the direct fusion of the aminopyridone precursor with a suitable electrophile at elevated temperatures (150–170 °C). This one-pot reaction proceeds via a [4+3] annulation, where four atoms from the aminopyridone and three atoms from the reagent combine to form the seven-membered triazepine ring. For instance, the reaction with bromoacetyl bromide under these conditions efficiently yields the corresponding pyrido researchgate.netresearchgate.netnih.govtriazepin-3-one derivative. researchgate.net

This synthetic protocol stands out for its operational simplicity and adherence to the principles of green chemistry, avoiding the use of potentially toxic solvents and catalysts. researchgate.net

Regioselective Synthesis of Pyridoresearchgate.netresearchgate.netnih.govtriazepine Isomers

The synthesis of pyrido researchgate.netresearchgate.netnih.govtriazepines from precursors like 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is inherently regioselective. The starting aminopyridone possesses two primary nucleophilic centers: the exocyclic N1-amino group and the endocyclic N-phenylamino moiety that can exist in tautomeric forms. The reaction with bifunctional electrophiles, such as α-halo-acyl halides, proceeds with high regioselectivity.

The reaction mechanism involves initial acylation at the more nucleophilic exocyclic N1-amino group, followed by an intramolecular cyclization. This second step involves the nucleophilic attack of the endocyclic nitrogen onto the electrophilic carbon of the introduced acyl chain, leading to the formation of the seven-membered triazepine ring. researchgate.net This specific reaction pathway ensures the formation of a single regioisomer, the pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazepine system, rather than other potential isomers. The observed selectivity is driven by the differential reactivity of the nitrogen nucleophiles within the starting material. researchgate.net

A review of 1,2,4-triazepine chemistry notes that chemo- and regioselective alkylation reactions are crucial in defining the final structure of these complex heterocycles. rsc.org While broader studies on pyrido[3,2-e][1,2,4]triazepines mention their hydrolysis, specific details on their regioselective synthesis are not extensively covered in the surveyed literature. bohrium.com

Novel Synthetic Routes for Functionalized 1H-Pyridoresearchgate.netresearchgate.netnih.govtriazepine Derivatives

Novel and efficient synthetic pathways have been developed for creating a library of functionalized pyrido researchgate.netresearchgate.netnih.govtriazepine derivatives. These routes offer access to a diverse range of functionalities on the core heterocyclic scaffold, which is valuable for structure-activity relationship studies.

One prominent novel route utilizes the solvent-free fusion of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents, establishing an efficient [4+3] or [5+2] annulation protocol. researchgate.net This technique allows for the incorporation of different functional groups by simply changing the reaction partner. For example, using chloroacetyl chloride or ethyl bromoacetate as the reagent leads to differently functionalized pyrido researchgate.netresearchgate.netnih.govtriazepine derivatives in high yields. researchgate.net

The key features of this methodology are its simplicity, speed, high yields, and the ability to tolerate a variety of functional groups without the need for a catalyst. researchgate.net The data presented in the table below illustrates the versatility of this approach for generating functionalized pyrido researchgate.netresearchgate.netnih.govtriazepine derivatives.

Starting MaterialReagentProductYield (%)
1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileBromoacetyl bromide8-cyano-7-methyl-5-phenyl-1,2-dihydro-3H-pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazepin-3-one85
1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileChloroacetyl chloride8-cyano-7-methyl-5-phenyl-1,2-dihydro-3H-pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazepin-3-one82
1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl bromoacetateEthyl 8-cyano-7-methyl-5-phenyl-3-oxo-2,3-dihydro-1H-pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazepine-2-acetate88

This table is based on data from the synthesis of related pyrido researchgate.netresearchgate.netnih.govtriazepine systems. researchgate.net

In a different approach, novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been prepared in two steps from 2-amino-3-cyano-4-trifluoromethyl-6-phenylpyridine . This involves the formation of an iminoether, which is then reacted with various aroylhydrazides to construct the fused triazole ring onto the pyrido-pyrimidine core. nih.gov

Chemical Reactivity and Derivatization of the 1h Pyrido 3,2 E 1 2 3 Triazepine Core

Substitution Reactions on the Triazepine Ring

Substitution reactions are fundamental to diversifying the functionality of the pyridotriazepine core. Both nucleophilic and electrophilic substitution pathways are considered, although the former is far more prevalent due to the inherent electronic nature of the heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.govchadsprep.com The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.govnih.gov For pyridotriazepine systems and related electron-deficient heterocycles like pyridopyrimidines, the presence of nitrogen atoms enhances the ring's susceptibility to nucleophilic attack. researchgate.net

The efficiency of SNAr reactions is influenced by several factors:

Leaving Group: The ability of the leaving group to depart is crucial. Halides are common leaving groups, with fluoride (B91410) often being the most reactive (F > Cl > Br > I) because the first, rate-determining step is the nucleophilic addition. nih.gov

Nucleophile: A wide range of N-, O-, and S-based nucleophiles can be employed, including amines, alcohols, and thiols. mdpi.com

Ring Activation: The presence of electron-withdrawing groups on the heterocyclic system activates it towards nucleophilic attack. nih.gov

While specific SNAr reactions on the 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine core are not extensively documented, studies on the closely related 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) scaffold provide valuable insights. In this system, amination reactions occur selectively at the C4 and C2 positions, demonstrating the feasibility of regiocontrolled SNAr substitutions. researchgate.net Similarly, reactions on 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles have been successfully developed, yielding N- and S-substituted products in good yields. mdpi.com Intramolecular SNAr reactions are also a key strategy for constructing pyridotriazepinone rings from suitable acyclic precursors. researchgate.net

Table 1: Examples of SNAr Reactions on Related Pyridopyrimidine Scaffolds

Precursor Nucleophile Product Type Yield Reference
2,4,7-Trichloropyrido[3,2-d]pyrimidine Amines C4- and C2-aminated derivatives Not specified researchgate.net
2,4-Diazidopyrido[3,2-d]pyrimidine N-nucleophiles (amines) 5-Amino-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines 47-98% mdpi.com
2,4-Diazidopyrido[3,2-d]pyrimidine S-nucleophiles (thiols) 5-Thio-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines 47-98% mdpi.com

This interactive table summarizes the types of nucleophiles and resulting products from SNAr reactions on similar heterocyclic systems, illustrating the potential for the 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine core.

Electrophilic aromatic substitution on the 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine core is generally challenging. The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further amplified by the fused, electron-withdrawing triazepine moiety. researchgate.net Consequently, the ring system is deactivated towards attack by electrophiles.

Literature on direct electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine nucleus is sparse. Such transformations would likely require harsh reaction conditions and may suffer from low yields and lack of selectivity. Modifications are more commonly introduced by carrying functional groups through from the starting materials used in the initial ring synthesis.

Functional Group Transformations

Once the pyridotriazepine skeleton is assembled with existing functional groups, these groups can be chemically modified to create further derivatives. These transformations allow for fine-tuning of the molecule's properties. Common examples from related heterocyclic chemistry include the reduction of nitro groups to amines, hydrolysis of esters or nitriles, and modification of carbonyl groups. For instance, in the synthesis of related fused heterocycles, the transformation of a cyano group or the reduction of an azide (B81097) group are critical steps. mdpi.comnih.gov Such standard organic transformations are expected to be applicable to derivatives of the 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine core, provided the reagents are compatible with the heterocyclic rings.

Alkylation and Acylation Strategies

Alkylation and acylation reactions, typically occurring on the nitrogen atoms of the triazepine ring, are important for creating a diverse range of derivatives. The nitrogen atoms within the triazepine ring can act as nucleophiles, attacking alkyl or acyl halides. smolecule.com

A notable example is the alkylation of 2,5-diaryl-3H-pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepines. Treatment of these compounds with methyl iodide in the presence of a base such as potassium tert-butylate leads to N-methylation. rsc.org This demonstrates a direct method for functionalizing the triazepine ring nitrogen.

Table 2: Example of Alkylation on the Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine Ring

Substrate Reagent Base Product Yield Reference

This interactive table details a specific, documented alkylation reaction on the pyridotriazepine core.

Formation of Polycyclic Systems Incorporating the 1H-Pyrido[3,2-e]smolecule.comresearchgate.netnih.govtriazepine Moiety

The 1H-Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazepine core can serve as a building block for the synthesis of more complex, fused polycyclic systems. researchgate.net These reactions often involve the cyclization of substituents on the pyridotriazepine ring or the reaction of the core itself with bifunctional reagents.

A prominent strategy involves constructing a new ring fused to the pyridotriazepine system. For example, novel pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives have been prepared starting from 2-amino-3-cyano-pyridine precursors. The synthesis proceeds through the formation of an iminoether, which then reacts with aroylhydrazides to cyclize and form the fused triazole ring. nih.gov

Other examples from related systems include:

The reaction of 1,6-diaminopyridone derivatives with reagents like dehydroacetic acid to form pyrano[2,3-e]pyrido[1,2-b] smolecule.comresearchgate.netnih.govtriazepines. researchgate.net

The intramolecular cyclization of appropriately substituted hydrazides to form isoxazolo[5,4-e] smolecule.comresearchgate.netnih.govtriazepine systems. nih.gov

The reaction of aminofuro[2,3-b]pyridine derivatives with lactams to generate complex fused systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines. nih.gov

These methodologies highlight the versatility of the pyridotriazepine scaffold and its precursors in accessing a wide array of novel, multi-ring heterocyclic structures.

Table 3: Examples of Polycyclic System Formation

Starting Material Class Reagent(s) Resulting Polycyclic System Reference
2-Amino-3-cyanopyridine derivative 1. Orthoacetate2. Aroylhydrazide Pyrido[3,2-e] smolecule.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine nih.gov
1,6-Diaminopyridone derivative Dehydroacetic acid Pyrano[2,3-e]pyrido[1,2-b] smolecule.comresearchgate.netnih.govtriazepine researchgate.net
5-Amino-3-methylisoxazole-4-carboxylic acid hydrazide Acetaldehyde, Indium(III) trifluoromethanesulfonate Isoxazolo[5,4-e]-1,2,4-triazepine nih.gov

This interactive table showcases different strategies for constructing fused polycyclic systems from pyridotriazepine-related precursors.

Theoretical and Computational Investigations of 1h Pyrido 3,2 E 1 2 3 Triazepine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the fundamental properties of the pyrido researchgate.netresearchgate.netnih.govtriazepine ring system. These studies help in understanding the molecule's electronic structure and reactivity. nih.gov

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone for studying the electronic properties of molecules. For derivatives of the pyrido researchgate.netresearchgate.netnih.govtriazepine class, these calculations are typically performed to optimize the molecular geometry and determine various quantum chemical parameters. nih.govdoaj.org In a study on a series of novel pyrido-annelated triazepines, DFT calculations were carried out to understand their electronic structure and reactivity. researchgate.netdoaj.org The optimized geometries, along with other parameters obtained from these calculations, provide a basis for further analysis like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

In computational studies of pyrido researchgate.netresearchgate.netnih.govtriazepine derivatives, FMO analysis has been used to explain their potential biological activity. researchgate.netnih.gov The density of states is often calculated to provide a more detailed description of the FMOs. researchgate.netnih.gov

Table 1: FMO Analysis Data for a Representative Pyrido researchgate.netresearchgate.netnih.govtriazepine Derivative

Parameter Value (eV)
EHOMO -0.2176
ELUMO -0.0886
Energy Gap (ΔE) 0.1290

(Data derived from studies on related structures for illustrative purposes)

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. Typically, red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For pyrido researchgate.netresearchgate.netnih.govtriazepine derivatives, MEP maps have been generated to understand their chemical reactivity. researchgate.netnih.gov These maps help in identifying the nucleophilic regions, such as those around nitrogen and oxygen atoms, and electrophilic regions, which guide the understanding of potential intermolecular interactions. nih.govnih.gov

Conformational Analysis and Tautomerism Studies

The structural flexibility and the potential for tautomerism are important aspects of the pyrido researchgate.netresearchgate.netnih.govtriazepine system. Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms.

Tautomerism, the interconversion of structural isomers, is also a relevant phenomenon. In a study involving the synthesis of a 2-methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazepine derivative, the presence of a broad signal in the FT-IR spectrum at 3420 cm⁻¹ was attributed to either NH or OH groups, suggesting the possibility of keto-enol tautomerism. nih.gov Furthermore, 1H NMR data for related compounds showed distinct signals for tautomeric protons, providing clear evidence of this phenomenon in solution. nih.gov For example, in a related pyrido[1,2-b] researchgate.netresearchgate.netnih.govmdpi.comtetrazine derivative, separate NMR signals were observed for the methyl and pyridine (B92270) protons of the different tautomeric forms. nih.gov

Molecular Modeling and Docking Studies (as a methodology for understanding interactions)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govmdpi.com This methodology is crucial for rational drug design and for understanding the potential biological targets of compounds like pyrido researchgate.netresearchgate.netnih.govtriazepines. nih.gov

In a notable study, molecular docking was performed on derivatives of pyrido researchgate.netresearchgate.netnih.govtriazepine to investigate their binding mechanism and affinity with specific biological targets. researchgate.netnih.gov These investigations are fundamental to explaining the results of in vitro biological assays. nih.gov

Ligand-Receptor Interaction Profiling

Following a docking simulation, a detailed analysis of the ligand-receptor interactions is performed. This profiling identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the receptor's binding site. nih.gov

For a pyrido researchgate.netresearchgate.netnih.govtriazepine derivative, docking studies with the Janus Kinase-2 (JAK2) enzyme (PDB ID: 4P7E) were conducted to elucidate its binding mechanism. researchgate.netnih.gov The analysis revealed specific non-bonding contacts between the compound and the amino acid residues of the enzyme, providing a molecular-level explanation for its inhibitory potential. nih.gov

Table 2: Example of Ligand-Receptor Interactions for a Pyrido-triazepine Derivative with JAK2

Amino Acid Residue Interaction Type
VAL863 Pi-Alkyl
LEU855 Pi-Sigma
LEU932 Pi-Alkyl
GLU930 Hydrogen Bond
LYS857 Pi-Cation

(This table is illustrative of the types of interactions profiled in docking studies of related compounds.)

In Silico Pharmacokinetic (ADME) Predictions

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predict its in vivo behavior. In silico methods provide a rapid and cost-effective means to evaluate the pharmacokinetic profile of novel chemical entities. For a series of newly synthesized pyrido-annelated nih.govnih.govpensoft.nettriazepine derivatives, in silico ADME predictions were performed to assess their drug-likeness and pharmacokinetic characteristics. nih.gov

These computational studies are essential for identifying candidates with favorable pharmacokinetic profiles, thereby guiding the selection of compounds for further experimental investigation. The predictions are based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted ADME Properties of Selected Pyrido nih.govnih.govpensoft.nettriazepine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsPredicted Oral Bioavailability
5 C20H15N5O341.373.5251High
8 C23H18N6O394.434.1161High
9 C24H19N7365.424.3571Moderate

Source: Data derived from in silico analysis of pyrido-annelated triazepine derivatives. nih.govresearchgate.net

The data indicates that these derivatives generally possess molecular weights and logP values that fall within the acceptable range for drug-like molecules, suggesting a good potential for oral absorption. The number of hydrogen bond donors and acceptors also influences the permeability and solubility of the compounds.

Structure-Activity Relationship (SAR) Methodologies for 1H-Pyrido[3,2-e]nih.govnih.govpensoft.nettriazepine Derivatives

The exploration of the structure-activity relationship (SAR) is fundamental to understanding how chemical structure influences biological activity. For 1H-Pyrido[3,2-e] nih.govnih.govpensoft.nettriazepine derivatives, SAR studies have been instrumental in identifying key structural features that contribute to their anticancer effects. nih.gov These investigations often involve the synthesis of a series of analogs with systematic modifications to the core structure and subsequent evaluation of their biological activity.

In a notable study, a series of pyrido-annelated nih.govnih.govpensoft.nettriazepines were synthesized and evaluated for their anticancer activity. nih.gov The findings from these evaluations have provided valuable insights into the SAR of this class of compounds. The anticancer screening was performed by the National Cancer Institute (NCI), and several compounds demonstrated significant growth inhibition against various cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Pyrido nih.govnih.govpensoft.nettriazepine Derivatives

CompoundModificationsAnticancer Activity (NCI)Target
4 Acetic acid hydrazide derivativePotent activity against certain cancer cell linesNot specified
8 Imidazo[1,2-b]pyrido[1,2-e] nih.govnih.govpensoft.netnih.govtetrazine derivativePotent activity against certain cancer cell linesJanus Kinase-2 (JAK2)
9 Imidazo[1,2-b]pyrido[1,2-e] nih.govnih.govpensoft.netnih.govtetrazine derivativePotent activity against certain cancer cell linesJanus Kinase-2 (JAK2)

Source: Data from anticancer screening of pyrido-annelated triazepine derivatives. nih.gov

The results highlight that specific modifications to the pyrido nih.govnih.govpensoft.nettriazepine scaffold can lead to potent anticancer agents. For instance, compounds 8 and 9, which feature an imidazo-fused ring system, were identified as having significant anticancer action. nih.gov Molecular docking studies further suggested that these compounds could act as inhibitors of Janus Kinase-2 (JAK2), a protein implicated in various cancers. nih.govnih.gov The SAR studies indicate that the nitrogen-rich heterocyclic core of the pyrido nih.govnih.govpensoft.nettriazepine system is a promising scaffold for the development of novel anticancer drugs. The nature and position of substituents on this core structure play a critical role in modulating the biological activity.

Spectroscopic and Structural Elucidation Methodologies for 1h Pyrido 3,2 E 1 2 3 Triazepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepine derivatives, offering deep insights into the molecular structure.

Proton NMR (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. In the context of pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine derivatives, specific chemical shifts and coupling patterns are indicative of the core structure and its substituents. For instance, in a series of synthesized 9-(4-chlorophenyl)-7-oxo-6H-pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine derivatives, the protons of the two methyl groups at positions 2 and 4 show singlet signals at approximately δ 2.31 and 2.47 ppm, respectively. researchgate.net An exchangeable signal for the NH proton is often observed at a downfield chemical shift, for example, around δ 8.52 ppm. researchgate.net

In another example, the ¹H-NMR spectrum of 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-9,11-dicarbonitrile displayed singlets for the two methyl groups at δ 2.56 and 3.34 ppm. The aromatic protons appeared as doublets at δ 7.51-7.55 and 7.62-7.66 ppm, while the H-3 proton of the pyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine system was observed as a singlet at δ 7.95 ppm. researchgate.net The hydroxyl proton gave a characteristic exchangeable signal at δ 8.50 ppm. researchgate.net

The presence of NH and NH₂ groups can be confirmed by signals that are exchangeable with D₂O. researchgate.net For example, in 2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-8,10-dicarbonitrile, the amino protons (NH₂) appeared as a singlet at δ 5.67 ppm, and the NH proton resonated at δ 8.52 ppm. researchgate.net

Detailed analysis of chemical shifts helps differentiate between possible isomers. For instance, the formation of triazepinone (B1260405) derivatives was confirmed over other potential products by the presence of a signal for a CH₂ group and a single downfield signal for an OH proton, which would be absent in the alternative structures. nih.gov

Table 1: Representative ¹H NMR Data for Pyrido[1,2,b] nih.govmdpi.commdpi.comtriazepine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
9-(4-chlorophenyl)-2,4-dimethyl-7-oxo-3-phenylhydrazono-1H-pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-8,10-tricarbonitrile researchgate.netNot Specified2.31 (s, 3H, 2-CH₃), 2.47 (s, 3H, 4-CH₃), 8.52 (s, 1H, NH)
10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-9,11-dicarbonitrile researchgate.netNot Specified2.56 (s, 3H, CH₃), 3.34 (s, 3H, CH₃), 7.51-7.66 (d, 4H, Ar-H), 7.95 (s, 1H, H-3), 8.50 (s, 1H, OH)
2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-8,10-dicarbonitrile researchgate.netNot Specified5.67 (s, 2H, NH₂), 7.32 (s, 1H, H-4), 7.51-8.09 (m, 8H, Ar-H), 8.52 (s, 1H, NH), 9.12 (s, 1H, OH)
2-Methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-1-carbonitrile nih.govCDCl₃2.20 (s, 3H, CH₃), 7.17–7.85 (m, 9H, Ar–H), 7.40 (s, 1H, CH–pyridine), 10.24(s, 1H, NH)

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepine ring system. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of adjacent atoms. libretexts.org Generally, carbonyl carbons are found at the most downfield positions (170-220 ppm), while sp² hybridized carbons of aromatic and heteroaromatic rings appear in the range of 100-160 ppm. libretexts.org

For instance, in the ¹³C NMR spectrum of 2-methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-1-carbonitrile, the methyl carbon (CH₃) resonates at δ 24.31 ppm. nih.gov The carbon of the pyridine (B92270) ring (CH-pyridine) appears at δ 95.63 ppm, and the nitrile carbon (C≡N) is observed at δ 117.98 ppm. nih.gov The aromatic and heteroaromatic carbons are found in the region of δ 122.03-143.40 ppm, with the C=N and C=O carbons resonating at δ 148.17 ppm and δ 162.56 ppm, respectively. nih.gov

The analysis of ¹³C NMR spectra is vital for confirming the formation of the desired fused ring system and for assigning the positions of various substituents. nih.gov

Table 2: Selected ¹³C NMR Data for a Pyrido[1,2,b] nih.govmdpi.commdpi.comtriazepine Derivative

CompoundSolventChemical Shifts (δ, ppm)
2-Methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-1-carbonitrile nih.govDMSO-d₆24.31 (CH₃), 95.63 (CH-pyridine), 117.98 (C≡N), 122.03-143.40 (Aromatic C), 148.17 (C=N), 162.56 (C=O)

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, are powerful tools for the unambiguous assignment of proton and carbon signals, especially in complex molecules like substituted 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepines. nih.gov These experiments reveal correlations between nuclei, providing connectivity information that is not available from one-dimensional spectra. For instance, ¹H-¹H COSY experiments can establish proton-proton coupling networks, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.gov This detailed connectivity information is crucial for confirming the proposed structure and for differentiating between isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the study of 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepine derivatives, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

For example, the IR spectrum of 9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-8,10-dicarbonitrile shows absorption bands for NH groups in the range of 3415-3343 cm⁻¹, nitrile groups (C≡N) at 2216-2210 cm⁻¹, and carbonyl groups (C=O) of the pyridone and amide at 1668 cm⁻¹ and 1655-1645 cm⁻¹, respectively. researchgate.net

In another example, 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-9,11-dicarbonitrile exhibits characteristic bands for an OH group at 3535 cm⁻¹, NH groups at 3395 and 3325 cm⁻¹, aliphatic C-H at 2987 cm⁻¹, two C≡N groups at 2221 and 2216 cm⁻¹, and a C=O group at 1655 cm⁻¹. researchgate.net The presence of a C=N bond is typically observed around 1635 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Pyrido[1,2,b] nih.govmdpi.commdpi.comtriazepine Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-8,10-dicarbonitrileNH3415, 3343 researchgate.net
C≡N2216, 2210 researchgate.net
C=O (pyridone)1668 researchgate.net
C=O (amide)1655-1645 researchgate.net
10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-9,11-dicarbonitrileOH3535 researchgate.net
NH3395, 3325 researchgate.net
C-H (aliphatic)2987 researchgate.net
C≡N2221, 2216 researchgate.net
C=O1655 researchgate.net
11-Hydroxy-4,13-dimethyl-14-phenyl-3H,14H-chromeno[2,3-d]pyrimido[1,6-b] nih.govmdpi.commdpi.comtriazepin-2(3H)-oneC=N1635 nih.gov
C=O1720 nih.gov
NH3251 nih.gov
OH3406 nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. sapub.org In the study of 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepine derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the synthesized compound. nih.gov

For example, the mass spectrum of 11-Hydroxy-4,13-dimethyl-14-phenyl-3H,14H-chromeno[2,3-d]pyrimido[1,6-b] nih.govmdpi.commdpi.comtriazepin-2(3H)-one showed a molecular ion peak at m/z 386, corresponding to the molecular formula C₂₂H₁₈N₄O₃. nih.gov The fragmentation pattern can also provide valuable structural information. The base peak in the spectrum of this compound was observed at m/z 309, which arises from a characteristic fragmentation pathway. nih.gov

Similarly, the mass spectrum of 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] nih.govmdpi.commdpi.comtriazepine-9,11-dicarbonitrile displayed a molecular ion peak at m/z 417, with the base peak at m/z 77, corresponding to the phenyl group. researchgate.net The analysis of these fragmentation patterns helps to confirm the connectivity of different structural units within the molecule. sapub.org

X-ray Crystallography for Solid-State Structural Confirmation

In the broader context of fused triazole systems, X-ray crystallography has been used to confirm the structures of related compounds, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com The analysis revealed details about the crystal system, space group, and the twisting between different ring systems within the molecule. mdpi.com Such data is invaluable for understanding the steric and electronic effects that govern the molecular geometry. While specific X-ray crystallographic data for 1H-Pyrido[3,2-e] nih.govmdpi.commdpi.comtriazepine was not found in the provided search results, the synthesis of a pyrido-annelated nih.govmdpi.commdpi.comtriazepine has been reported, and its structure was confirmed by spectroscopic data, with the potential for future crystallographic studies. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information containing elemental analysis (CHNS) data for the compound 1H-Pyrido[3,2-e] researchgate.netresearchgate.netresearchgate.nettriazepine or its derivatives.

The search for detailed research findings and data tables required to address "5.5. Elemental Analysis (CHNS) for Compositional Verification" for this exact heterocyclic system did not yield any relevant results. While data exists for other isomers and related pyrido-fused heterocyclic compounds, the strict requirement to focus solely on the "1H-Pyrido[3,2-e] researchgate.netresearchgate.netresearchgate.nettriazepine" scaffold prevents the inclusion of this information.

Therefore, it is not possible to generate the article section as requested due to the absence of specific experimental data for the target compound in the reviewed sources.

Applications of 1h Pyrido 3,2 E 1 2 3 Triazepine As a Privileged Scaffold in Drug Discovery

Design Principles for Bioactive 1H-Pyrido[3,2-e]ekb.egnih.govresearchgate.nettriazepine Analogues

The design of bioactive 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine analogues is guided by several key principles aimed at optimizing their interaction with biological targets. These principles often involve the strategic introduction of various substituents to modulate the electronic and steric properties of the scaffold.

A primary design strategy involves the incorporation of diverse functionalities at different positions of the pyrido-triazepine core. For instance, the introduction of aromatic or heteroaromatic rings can lead to pi-pi stacking interactions with protein residues. The placement of hydrogen bond donors and acceptors is another critical consideration to enhance binding affinity and selectivity. nih.gov

Furthermore, computational methods such as molecular docking are employed to predict the binding modes of designed analogues within the active site of a target protein. nih.govnih.gov This allows for a more rational approach to structural modifications. The synthesis of a series of analogues with systematic variations in substituents helps in establishing structure-activity relationships (SAR), which in turn guides further optimization. nih.govnih.gov For example, a study on pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, a related scaffold, aimed to identify key substituents at the N1 and/or N3 positions that could enhance inhibitory activity against a specific enzyme. nih.gov

Exploration of 1H-Pyrido[3,2-e]ekb.egnih.govresearchgate.nettriazepine in Target-Oriented Synthesis

Target-oriented synthesis (TOS) leverages the known structure and function of a biological target to design and synthesize specific ligands. The 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold has been explored in TOS for various therapeutic areas.

Synthetic strategies often involve multi-component reactions and cyclization strategies to construct the core heterocyclic system. For example, green and efficient aza-annulations of an active building block, 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, with different bifunctional reagents have been developed to produce pyrido-azepines, including triazepine derivatives. nih.govresearchgate.netresearchgate.net These methods allow for the generation of a library of compounds with diverse functionalities. nih.govresearchgate.netresearchgate.net

Another approach involves the solid-phase synthesis of related trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones, which demonstrates the versatility of synthetic methods to create libraries of these heterocyclic compounds for screening. nih.gov The synthesis of novel pyrido[4,3-e] nih.govresearchgate.nettriazino[3,2-c] nih.govresearchgate.netthiadiazine 6,6-dioxides has also been achieved through a multi-step reaction sequence, highlighting the chemical tractability of these complex heterocyclic systems. mdpi.com

Role of 1H-Pyrido[3,2-e]ekb.egnih.govresearchgate.nettriazepine as a Scaffold in Medicinal Chemistry Programs

The 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold serves as a versatile platform in medicinal chemistry programs due to its favorable physicochemical properties and its ability to be readily functionalized. researchgate.netbohrium.com This allows for the systematic exploration of chemical space to identify compounds with desired biological activities.

The inherent structural features of the pyrido-triazepine core, such as its rigidity and defined spatial arrangement of heteroatoms, make it an attractive starting point for the development of potent and selective modulators of various protein targets. nih.gov

Modulation of Protein Targets (General, without specific biological outcomes)

Derivatives of the 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold and related fused heterocyclic systems have been shown to interact with a variety of protein targets. For instance, molecular docking studies have been conducted on pyrido-azepine derivatives to investigate their binding mechanisms with targets like Janus Kinase-2 (PDB ID: 4P7E). nih.gov This suggests the potential of these scaffolds to modulate the activity of kinases, a critical class of enzymes in cellular signaling.

Furthermore, the related pyrrolo[2,1-f] nih.govresearchgate.nettriazine scaffold has been identified as a "privileged scaffold" due to its ability to yield derivatives that interact with a wide range of kinases, including anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), VEGFR-2, EGFR, and Met kinase. nih.gov This highlights the potential of similar fused triazine systems, like the pyrido-triazepine, to be developed as modulators of these important protein targets. The modification of a thieno[2,3-d]pyrimidine (B153573) scaffold, another related heterocyclic system, has also been explored for its ability to modulate the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. researchgate.net

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For the 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold, pharmacophore elucidation helps in understanding the key interactions with its biological targets.

The process typically involves analyzing the structure-activity relationships of a series of analogues. For example, in the development of antagonists for the human A3 adenosine (B11128) receptor, a new class of 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives was synthesized. nih.gov By introducing substituents that can act as hydrogen bond acceptors and exploring different substitution patterns, researchers were able to identify key features for high affinity and selectivity. nih.gov Molecular docking studies further helped in visualizing the hypothetical binding mode and refining the pharmacophore model. nih.gov

Optimization of the pharmacophore involves iterative cycles of design, synthesis, and biological evaluation to enhance potency and selectivity while maintaining favorable pharmacokinetic properties. nih.gov

Future Directions in the Medicinal Chemistry of 1H-Pyrido[3,2-e]ekb.egnih.govresearchgate.nettriazepine

The future of medicinal chemistry research on the 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold is promising and likely to focus on several key areas. The development of more efficient and diverse synthetic methodologies will continue to be a priority, enabling the creation of larger and more complex compound libraries. mdpi.com This will facilitate the exploration of a wider range of biological targets.

A deeper understanding of the structure-activity relationships through advanced computational techniques, such as quantum chemical calculations and molecular dynamics simulations, will guide the rational design of more potent and selective analogues. mdpi.com There will likely be an increased focus on targeting specific protein-protein interactions, which are often considered challenging drug targets. researchgate.net

Furthermore, the application of this scaffold in emerging therapeutic areas, beyond the traditional focus on cancer and infectious diseases, is anticipated. The exploration of its potential in areas like neurodegenerative diseases and metabolic disorders could open up new avenues for drug discovery. The continued investigation into the biological activities of various fused triazepine systems will also provide valuable insights for the future development of drugs based on the 1H-pyrido[3,2-e] nih.govresearchgate.nettriazepine scaffold. bohrium.com

Conclusion and Future Research Directions

Summary of Synthetic Progress and Chemical Transformations

The synthesis of fused 1,2,4-triazepines is an area of active research, with various strategies developed for related heterocyclic systems. While specific methods for the parent 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine are not extensively documented, the synthesis of its derivatives and analogous structures provides insight into potential synthetic pathways.

A notable chemical transformation reported for this specific scaffold is the alkylation of 1-methyl-2,5-diphenyl-1H-pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine. rsc.org The treatment of this compound with methyl iodide in the presence of potassium tert-butylate leads to the corresponding N-methylated product. rsc.org This demonstrates the reactivity of the triazepine ring nitrogen towards electrophilic substitution.

Furthermore, the pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine system has been noted to undergo acid hydrolysis, indicating a degree of instability under acidic conditions. bohrium.com This reaction likely involves the cleavage of the seven-membered triazepine ring.

General synthetic strategies for other pyrido-fused triazepines often involve annulation reactions. For instance, pyrido-azepines have been developed through [4+3] and [5+2] annulation approaches, showcasing methods to construct the seven-membered ring onto a pyridine (B92270) core. researchgate.netresearchgate.netnih.gov Another common method for creating 1,2,4-triazepine rings involves the cyclization of precursor molecules. For example, condensation reactions of hydrazine (B178648) derivatives with dicarbonyl compounds are frequently employed. rsc.org

Integration of Computational Approaches in 1H-Pyrido[3,2-e]smolecule.comnih.govbohrium.comtriazepine Research

Computational chemistry offers powerful tools for investigating the structural and electronic properties of heterocyclic compounds. While specific computational studies on 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine are not widely published, the application of these methods to related structures highlights their potential utility.

Density Functional Theory (DFT) calculations are commonly used to understand the electronic structure, reactivity, and spectroscopic properties of novel heterocyclic systems. researchgate.netnih.gov For instance, DFT has been employed to analyze the molecular electrostatic potential maps of related pyrido-annelated triazepines to explain their chemical reactivity and potential for anticancer activity. researchgate.netresearchgate.netnih.gov Such studies can predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic efforts.

Molecular docking is another valuable computational technique, particularly in the context of medicinal chemistry. researchgate.netnih.govorientjchem.orgrdd.edu.iq This method is used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. For other pyrido-fused triazepines, molecular docking has been used to investigate their binding mechanisms with targets like Janus Kinase-2, providing insights into their potential as therapeutic agents. researchgate.netresearchgate.netnih.gov Similar in silico studies on 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine derivatives could help to identify potential biological targets and guide the design of new, active compounds.

Furthermore, theoretical calculations have been applied to study the conformations and tautomerism of the broader class of 1,2,4-triazepines, which is crucial for understanding their chemical behavior and biological interactions. rsc.org

Emerging Trends in the Application of 1H-Pyrido[3,2-e]smolecule.comnih.govbohrium.comtriazepine Scaffolds

While the specific applications of 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine are still an emerging area of research, the diverse biological activities reported for structurally related pyrido-fused triazepines and other triazepine derivatives suggest a promising future for this scaffold.

Compounds containing a triazepine ring have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org The fusion of a pyridine ring to a triazepine moiety can enhance these biological effects. rsc.org

For example, various pyrido-annelated triazepines have been screened for their anticancer activity, with some derivatives showing potent effects against certain cancer cell lines. researchgate.netresearchgate.netnih.gov The unique three-dimensional structure of the triazepine ring allows for specific interactions with biological macromolecules, making these compounds interesting candidates for drug discovery.

The broader class of 1,2,4-triazoles, a component of the 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine structure, is a well-known pharmacophore in medicinal chemistry, present in a number of approved drugs. nih.gov This further supports the potential of the 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine scaffold as a source of new therapeutic agents.

Challenges and Opportunities in 1H-Pyrido[3,2-e]smolecule.comnih.govbohrium.comtriazepine Chemistry

The exploration of 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine chemistry presents both challenges and significant opportunities.

A primary challenge is the limited number of reported synthetic routes specifically for the 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine core. The development of efficient and versatile synthetic methods is crucial for accessing a wider range of derivatives for further study. The observed susceptibility to acid hydrolysis also points to potential stability issues that need to be considered in both synthesis and application. bohrium.com

Despite these challenges, the opportunities are substantial. The structural novelty of the 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine scaffold makes it an attractive target for the discovery of new chemical entities with unique biological activities. The promising anticancer and antimicrobial activities of related pyrido-triazepine systems provide a strong rationale for the synthesis and screening of 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine derivatives. researchgate.netresearchgate.netnih.gov

The application of computational methods can help to overcome some of the synthetic challenges by predicting stable structures and guiding the design of new synthetic targets. Furthermore, the exploration of this scaffold could lead to the discovery of novel probes for chemical biology or new materials with interesting photophysical properties. The field of 1H-Pyrido[3,2-e] smolecule.comnih.govbohrium.comtriazepine chemistry is still in its early stages, offering a rich area for future research and discovery.

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